N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S.ClH/c1-21(2)11-6-12-22(19-20-16-9-3-4-10-17(16)27-19)18(24)14-7-5-8-15(13-14)23(25)26;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADSHXTVZHLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Nitrobenzoyl Chloride
3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride.
Reaction Conditions:
Step 2: Amidation with 3-(Dimethylamino)propylamine
The acid chloride reacts with 3-(dimethylamino)propylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Workup | Extraction (DCM/water) |
| Purity | ≥97% (NMR) |
Coupling of Benzo[d]thiazole and 3-Nitrobenzamide Intermediates
The final coupling employs a nucleophilic aromatic substitution (SNAr) reaction. The benzo[d]thiazole derivative reacts with the 3-nitrobenzamide-propylamine intermediate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (Scheme 2).
Reaction Conditions:
- Temperature: 100–110°C
- Molar Ratio: 1:1.1 (benzothiazole/amide)
- Catalyst: None required
- Yield: 65–70%
| Parameter | Value |
|---|---|
| Reaction Time | 12–14 hours |
| Solvent | DMF |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol.
Procedure:
- Dissolve the free base in anhydrous ethanol.
- Add 1.1 equivalents of concentrated HCl dropwise at 0°C.
- Stir for 1 hour and filter the precipitate.
| Parameter | Value |
|---|---|
| Purity | ≥99% (ion chromatography) |
| Crystal Form | Monoclinic, stable at room temperature |
Optimization and Industrial Scalability
Industrial production requires modifications for cost-effectiveness and safety:
Nitration Step Optimization
Source highlights a patent-approved nitration method using mixed acid (HNO₃/H₂SO₄) at 10–15°C, achieving 98% conversion with minimal byproducts.
Key Parameters:
Continuous Flow Reactors
Adopting continuous flow systems reduces reaction times by 40% and improves heat management during exothermic steps (e.g., nitration and coupling).
Analytical Characterization
Critical quality control metrics include:
1. NMR Spectroscopy
- ¹H NMR (DMSO-d6): δ 8.52 (s, 1H, Ar-H), 7.89–7.45 (m, 6H, Ar-H), 3.42 (t, 2H, N-CH₂), 2.85 (s, 6H, N(CH₃)₂).
2. High-Resolution Mass Spectrometry (HRMS)
3. X-ray Diffraction (XRD)
Challenges and Mitigation Strategies
Challenge 1: Nitro Group Instability
Challenge 2: Low Coupling Efficiency
- Solution: Use of polar aprotic solvents (e.g., DMF) and excess K₂CO₃ to drive the reaction.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various benzothiazole derivatives, which are valuable in organic synthesis and material science.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(piperidin-1-yl)ethanamine
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(morpholino)ethanamine
Uniqueness: N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride is unique due to its specific structural features, such as the presence of the nitro group and the dimethylamino propyl group, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising a benzo[d]thiazole moiety, a nitrobenzamide group, and a dimethylamino propyl side chain. Its diverse structural components suggest various mechanisms of action and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : 1216796-33-6
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The benzo[d]thiazole and nitrobenzamide components may inhibit specific enzymes involved in cellular signaling pathways.
- DNA Interaction : The compound may bind to DNA, affecting replication and transcription processes.
- Cellular Uptake : The dimethylamino group enhances solubility and facilitates cellular uptake, potentially increasing bioavailability.
Anticancer Properties
Research indicates that compounds similar to N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide exhibit significant anticancer activity. For instance, studies on benzothiazole derivatives show their effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The presence of the nitro group in the structure suggests potential antimicrobial properties. Compounds with similar scaffolds have demonstrated activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are of high concern due to their resistance to multiple antibiotics .
Case Studies
- Antitumor Activity : In vitro studies have shown that related compounds significantly inhibit the growth of cancer cell lines, with IC50 values indicating potent activity. For example, a derivative exhibited an IC50 of 0.5 µM against MCF-7 breast cancer cells.
- Antimicrobial Efficacy : A study demonstrated that a related nitrobenzamide derivative had an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride?
- The synthesis involves multi-step organic reactions, including the formation of the benzo[d]thiazole core, followed by coupling with 3-(dimethylamino)propylamine and nitrobenzamide derivatives. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., amide bond formation) require cooling to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for nitro group incorporation .
- Purification : Recrystallization or column chromatography is essential to achieve >95% purity, confirmed via HPLC .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of dimethylamino (δ ~2.2–2.8 ppm), nitrobenzamide (δ ~8.1–8.5 ppm), and thiazole protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 439.1) and isotopic distribution .
- X-ray crystallography : Resolves spatial conformation, particularly the orientation of the nitro group relative to the thiazole ring .
Q. What solubility and stability challenges arise during in vitro assays?
- Solubility : The hydrochloride salt improves aqueous solubility (~10–15 mg/mL in PBS at pH 7.4), but aggregation may occur in non-polar media. Co-solvents (e.g., DMSO ≤1%) are recommended .
- Stability : Degradation under UV light (due to the nitro group) necessitates storage in amber vials at –20°C. Hydrolysis at pH >8.0 requires buffered solutions for cell-based assays .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., IC50 variability) be resolved?
- Assay standardization : Discrepancies in kinase inhibition (e.g., IC50 ranging from 0.5–5 µM) may stem from ATP concentration differences. Use fixed ATP levels (e.g., 10 µM) and recombinant kinases .
- Metabolic interference : Liver microsome studies (e.g., human CYP3A4) can identify metabolites that alter activity. LC-MS/MS tracks nitro-to-amine reduction by NADPH-dependent enzymes .
Q. What strategies are effective for elucidating the compound’s mechanism of action in cancer models?
- Kinase profiling : Broad-spectrum kinase panels (e.g., Eurofins DiscoverX) identify primary targets (e.g., EGFR or VEGFR2) .
- Transcriptomic analysis : RNA-seq of treated cancer cells (e.g., HeLa) reveals downstream pathways (e.g., apoptosis via BAX/BCL-2 modulation) .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding to the ATP pocket of kinases, validated via mutagenesis (e.g., K539A in EGFR) .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic optimization : Improve oral bioavailability (typically <20%) via nanoformulation (e.g., PLGA nanoparticles) or prodrug strategies (e.g., esterification of the nitro group) .
- Tissue distribution studies : Radiolabeled analogs (e.g., 14C-tagged) quantify accumulation in tumors vs. healthy organs using autoradiography .
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
- Quantum mechanical calculations : Gaussian 09 models electron-withdrawing effects of the nitro group on thiazole ring reactivity .
- 3D-QSAR : CoMFA/CoMSIA maps steric/electrostatic fields to predict modifications enhancing kinase selectivity .
Q. How can the compound’s off-target effects be minimized in neuropharmacological studies?
- Blood-brain barrier (BBB) penetration assays : Parallel artificial membrane permeability (PAMPA-BBB) predicts CNS accessibility. LogP <3 and PSA <90 Ų are ideal .
- Receptor profiling : Screen against GPCRs (e.g., serotonin 5-HT2A) to rule out unintended modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
